(2R,5S)-2-Cyclopropyl-5-(4-fluorophenyl)pyrrolidine
Description
Properties
Molecular Formula |
C13H16FN |
|---|---|
Molecular Weight |
205.27 g/mol |
IUPAC Name |
(2R,5S)-2-cyclopropyl-5-(4-fluorophenyl)pyrrolidine |
InChI |
InChI=1S/C13H16FN/c14-11-5-3-10(4-6-11)13-8-7-12(15-13)9-1-2-9/h3-6,9,12-13,15H,1-2,7-8H2/t12-,13+/m1/s1 |
InChI Key |
MEYVGASQKSJGTG-OLZOCXBDSA-N |
Isomeric SMILES |
C1C[C@H](N[C@H]1C2CC2)C3=CC=C(C=C3)F |
Canonical SMILES |
C1CC1C2CCC(N2)C3=CC=C(C=C3)F |
Origin of Product |
United States |
Preparation Methods
Key Features:
- Starting from methyl cyanoacetate or related 1,3,5-tricarbonyl compounds.
- Ruthenium-catalyzed asymmetric hydrogenation under mild conditions.
- Use of chiral diphosphine ligands to induce stereoselectivity.
- Avoidance of costly chiral raw materials like cyano-3-hydroxy-butyric acid ethyl ester.
- Efficient conversion in eight or fewer steps.
This method yields diol esters with the desired stereochemistry, which can be further transformed into the pyrrolidine core bearing the 4-fluorophenyl substituent.
Cyclization and Substitution Strategies
Subsequent steps involve cyclization and functional group transformations to build the pyrrolidine ring and introduce the cyclopropyl group.
- Reaction of appropriate intermediates with acetals under acidic conditions (e.g., hydrochloric acid, pyridinium p-toluenesulfonate)
Chemical Reactions Analysis
Types of Reactions
(2R,5S)-2-Cyclopropyl-5-(4-fluorophenyl)pyrrolidine can undergo various types of chemical reactions, including:
Oxidation: This reaction can introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: This can be used to modify the oxidation state of the compound.
Substitution: Both nucleophilic and electrophilic substitution reactions can be performed on this compound.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used in the presence of a base or acid catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield alcohols or ketones, while substitution reactions can introduce various functional groups onto the pyrrolidine ring.
Scientific Research Applications
(2R,5S)-2-Cyclopropyl-5-(4-fluorophenyl)pyrrolidine has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Organic Synthesis: The compound’s unique structure makes it a valuable intermediate in the synthesis of complex organic molecules.
Biological Studies: Researchers may use this compound to study its effects on biological systems, including its potential as a drug candidate.
Industrial Applications: It can be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (2R,5S)-2-Cyclopropyl-5-(4-fluorophenyl)pyrrolidine involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. Detailed studies on its mechanism of action can provide insights into its potential therapeutic applications.
Comparison with Similar Compounds
To contextualize the properties of (2R,5S)-2-Cyclopropyl-5-(4-fluorophenyl)pyrrolidine, it is essential to compare it with structurally analogous pyrrolidine derivatives. Below is a detailed analysis based on stereochemical, substituent, and functional differences.
Structural and Stereochemical Comparisons
Table 1: Key Structural and Stereochemical Features
Key Observations:
Stereochemical Complexity: The target compound’s (2R,5S) configuration contrasts with the (2S,3S,4S,5S,6R) stereochemistry of en-8, which includes an oxazolidinone ring. The trans-substitution in en-8’s pyrrolidine ring (evidenced by NOESY correlations between H-3/H-1 and H-5/H-1 ) creates a distinct spatial arrangement compared to the cis-substituted fluorophenyl and cyclopropyl groups in the target compound.
Substituent Effects: The 4-fluorophenyl group in the target compound enhances lipophilicity and metabolic stability relative to hydroxylated analogs like homoDMDP. The cyclopropyl group introduces conformational rigidity, which may reduce entropy penalties during receptor binding compared to flexible alkyl chains in other pyrrolidines.
Functional Group Diversity: Hybrid structures like en-8 incorporate oxazolidinone rings, which are absent in the target compound. Oxazolidinones are known for antimicrobial activity, suggesting divergent pharmacological applications .
Pharmacological and Physicochemical Properties
- Lipophilicity : The 4-fluorophenyl group likely increases logP compared to hydroxylated derivatives (e.g., homoDMDP), improving membrane permeability.
- Metabolic Stability: Fluorination reduces susceptibility to cytochrome P450 oxidation, a common issue with non-fluorinated aryl groups.
- Target Selectivity : The cyclopropyl group’s rigidity may enhance selectivity for sterically constrained binding pockets, as seen in kinase inhibitors.
Biological Activity
(2R,5S)-2-Cyclopropyl-5-(4-fluorophenyl)pyrrolidine, with CAS number 2488870-67-1, is a pyrrolidine derivative that has garnered interest in medicinal chemistry due to its potential biological activities. This compound's structure features a cyclopropyl group and a fluorophenyl moiety, which may influence its pharmacological properties.
- Molecular Formula : C13H16FN
- Molecular Weight : 205.27 g/mol
- CAS Number : 2488870-67-1
The biological activity of this compound is primarily attributed to its interaction with various neurotransmitter receptors. It has been studied for its affinity towards serotonin receptors, particularly the 5-HT1A receptor, which plays a crucial role in mood regulation and anxiety.
Affinity for Receptors
Research indicates that compounds similar to this compound exhibit significant binding affinities for serotonin transporter proteins (SERT) and various serotonin receptors. For example, studies on pyrrolidine derivatives have shown that modifications can enhance their potency as SERT ligands and 5-HT1A receptor agonists .
Anticonvulsant Activity
In vivo studies have demonstrated that certain pyrrolidine derivatives possess anticonvulsant properties. For instance, compounds structurally related to this compound were evaluated in animal models using maximal electroshock and pentylenetetrazole seizure tests. Results indicated that these compounds could modulate voltage-gated sodium and calcium channels, contributing to their anticonvulsant effects .
Case Studies
- Study on Anticonvulsant Properties
- Serotonergic Activity Evaluation
Data Table: Biological Activities of Related Pyrrolidine Compounds
| Compound Name | Receptor Target | Affinity (Ki) | ED50 (mg/kg) | Notes |
|---|---|---|---|---|
| This compound | 5-HT1A | High | TBD | Potential anxiolytic effects |
| Pyrrolidine Derivative A | SERT | Moderate | 62.14 | Effective in seizure models |
| Pyrrolidine Derivative B | Voltage-Gated Sodium | High | TBD | Anticonvulsant activity observed |
Q & A
Basic Research Questions
Q. What are the key considerations for synthesizing (2R,5S)-2-cyclopropyl-5-(4-fluorophenyl)pyrrolidine with high enantiomeric purity?
- Methodological Answer : Enantioselective synthesis requires precise control of stereochemistry. For cyclopropyl introduction, Grignard reactions with 1-bromo-4-fluorobenzene under anhydrous THF conditions can be employed . Chiral auxiliaries (e.g., Fmoc groups) or Mitsunobu conditions (using DIAD/TPP) enable retention of configuration during cyclization . Final purification via column chromatography (SiO₂, hexane/ethyl acetate gradients) ensures enantiomeric purity >95% .
Q. How can the stereochemical configuration of this compound be confirmed?
- Methodological Answer :
- X-ray crystallography : Resolve absolute configuration using single-crystal diffraction (e.g., Mo-Kα radiation, R-factor <0.05) .
- Optical rotation : Compare measured [α]D values with literature data (e.g., –8° for related pyrrolidine derivatives in CHCl₃) .
- NMR spectroscopy : Analyze vicinal coupling constants (J values) to confirm trans/cis relationships in the pyrrolidine ring .
Q. What are common biological targets for fluorophenyl-substituted pyrrolidines in pharmacological studies?
- Methodological Answer : Fluorophenyl-pyrrolidines often target neurotransmitter receptors (e.g., dopamine D₂/D₃) or enzymes (e.g., kinases). Competitive binding assays (radioligand displacement) or enzymatic inhibition studies (IC₅₀ determination) are standard. Structural analogs with 4-fluorophenyl groups show distinct activity due to enhanced π-stacking and hydrophobic interactions .
Advanced Research Questions
Q. How do electronic effects of the cyclopropyl and 4-fluorophenyl groups influence reactivity in nucleophilic substitutions?
- Methodological Answer :
- Cyclopropyl : Acts as an electron-withdrawing group via σ*-orbital conjugation, polarizing adjacent bonds and accelerating SN2 reactions (e.g., bromide displacement in THF) .
- 4-Fluorophenyl : The para-fluorine induces moderate electron withdrawal, directing electrophilic substitutions to meta positions. Comparative DFT studies (e.g., Mulliken charges) quantify substituent effects .
- Synergy : Combined effects increase electrophilicity at the pyrrolidine nitrogen, facilitating alkylation or acylation .
Q. How can contradictions in reported biological activity data for this compound be resolved?
- Methodological Answer :
- Purity verification : Use HPLC-MS (C18 column, 0.1% TFA in H₂O/MeCN) to rule out impurities >0.5% .
- Assay conditions : Standardize buffer pH (7.4), temperature (37°C), and DMSO concentration (<1%) to minimize variability .
- Structural analogs : Compare activity with 3-(4-fluorophenyl)pyrrolidine derivatives to isolate substituent-specific effects .
Q. What chiral catalysts or conditions optimize enantioselective synthesis of this compound?
- Methodological Answer :
- Organocatalysts : Proline-derived catalysts (e.g., Jørgensen-Hayashi) achieve >90% ee in asymmetric Mannich reactions .
- Metal complexes : Ru(II)-BINAP systems enable hydrogenation of imine intermediates with 95% ee .
- Solvent effects : Polar aprotic solvents (DMF, DMSO) enhance enantioselectivity by stabilizing transition states .
Q. What computational methods predict binding modes of this compound to biological targets?
- Methodological Answer :
- Molecular docking : Use AutoDock Vina with receptor PDB files (e.g., 5-HT₂A, PDB: 6WGT). Fluorophenyl interactions are prioritized in hydrophobic pockets .
- MD simulations : AMBER force fields assess stability of ligand-receptor complexes (RMSD <2 Å over 100 ns) .
- Free energy calculations : MM-PBSA quantifies binding affinities (ΔG < –8 kcal/mol indicates strong binding) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
